C.I. Mordant yellow 8 chemical structure and properties
C.I. Mordant yellow 8 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Mordant Yellow 8, also known by its Colour Index number 18821, is a synthetic azo dye. Belonging to the mordant class of dyes, its application and fixation on substrates, particularly textile fibers, are facilitated by the use of a mordant, typically a metal salt. This interaction forms an insoluble coordination complex, or "lake," which imparts the desired color and enhances fastness properties. While its primary industrial application lies in the dyeing of textiles, leather, and paper, its chemical structure and properties may offer potential for investigation in various research and development contexts. This guide provides a comprehensive overview of the chemical structure, properties, and available technical data for C.I. Mordant Yellow 8.
Chemical Structure and Identification
C.I. Mordant Yellow 8 is a single azo dye characterized by a pyrazolone (B3327878) moiety. Its chemical structure is established through the diazotization of 2-aminobenzoic acid and subsequent coupling with 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1]
Systematic Name: Disodium (B8443419) 2-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]benzoate
Synonyms: C.I. 18821, Mordant Yellow 8, Eriochrome Yellow 3R[1]
Chemical Formula: C₁₇H₁₂N₄Na₂O₆S[1]
Molecular Weight: 446.35 g/mol [1]
CAS Registry Number: 6359-83-7[1]
Physicochemical Properties
A summary of the known physicochemical properties of C.I. Mordant Yellow 8 is presented in the table below. It is important to note that detailed experimental data for this specific dye is limited in publicly available scientific literature, with much of the information derived from chemical supplier databases.
| Property | Value | Source |
| Appearance | Yellow to red-light-yellow powder | [1] |
| Solubility in Water | Soluble (forms a yellow solution) | [1] |
| Solubility in Organic Solvents | Slightly soluble in ethanol; Insoluble in other organic solvents. | [1] |
| Behavior in Concentrated Acids | In H₂SO₄: Yellow solution; In HNO₃: Green-yellow solution; In HCl: Green-yellow solution. | [1] |
Synthesis and Manufacturing
The synthesis of C.I. Mordant Yellow 8 is a two-step process characteristic of azo dye production:
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Diazotization: 2-Aminobenzoic acid is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) to form a diazonium salt.
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Azo Coupling: The resulting diazonium salt is then reacted with the coupling component, 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid, to form the final azo dye.[1]
A general workflow for this synthesis is depicted below.
Caption: General synthesis workflow for C.I. Mordant Yellow 8.
Experimental Protocols
5.1. General Synthesis Protocol
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Diazotization of 2-Aminobenzoic Acid:
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Dissolve 2-aminobenzoic acid in a dilute mineral acid (e.g., hydrochloric acid).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
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Stir the mixture for a short period to ensure complete formation of the diazonium salt.
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Azo Coupling:
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Prepare a solution of 4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in an alkaline aqueous medium.
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Cool the coupling component solution to 0-5 °C.
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Slowly add the previously prepared diazonium salt solution to the coupling component solution, maintaining a low temperature and alkaline pH.
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The dye will precipitate out of the solution upon completion of the reaction.
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The product can be isolated by filtration, washed with a salt solution to remove impurities, and dried.
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5.2. Analytical Methods
Standard analytical techniques for the characterization of azo dyes can be applied to C.I. Mordant Yellow 8.
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High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a suitable C18 column and a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would be appropriate for assessing the purity of the dye. Detection can be performed using a UV-Vis detector at the wavelength of maximum absorbance.
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Spectroscopy:
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UV-Visible Spectroscopy: To determine the maximum absorbance wavelength (λmax) and for quantitative analysis.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N=N (azo), C=O (carbonyl), S=O (sulfonate), and O-H and N-H bonds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and confirmation.
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Applications and Potential Research Areas
6.1. Industrial Applications
The primary application of C.I. Mordant Yellow 8 is in the dyeing of natural and synthetic fibers, including wool, silk, nylon, and leather. It is also used in the coloration of paper.
6.2. Research Applications
While specific research applications for C.I. Mordant Yellow 8 are not well-documented, its chemical nature as a pyrazolone-based azo dye suggests potential areas of investigation:
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Metal Ion Chelation and Sensing: Azo dyes containing hydroxyl and carboxyl groups are known to form complexes with metal ions. This property could be explored for the development of new analytical methods for the detection and quantification of specific metal ions. Some benzenesulfonic acid derivatives with similar structural motifs are known to chelate metal ions.[2]
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Biological Activity: Azo dyes, as a class, have been investigated for a wide range of biological activities, including antimicrobial and anticancer properties.[3][4][5] The biological effects of C.I. Mordant Yellow 8 are currently unknown and represent an area for future research. The pyrazolone core is a known pharmacophore, and its combination with the azo linkage could lead to interesting biological properties.
Safety and Handling
A comprehensive safety data sheet (SDS) for C.I. Mordant Yellow 8 should be consulted before handling. General safety precautions for handling dye powders include:
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Use in a well-ventilated area.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Avoid inhalation of dust. If engineering controls are inadequate, a suitable respirator should be worn.
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Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Conclusion
C.I. Mordant Yellow 8 is a well-established mordant dye with a defined chemical structure and synthesis route. However, there is a notable lack of in-depth, publicly available scientific data regarding its quantitative physicochemical properties, detailed analytical protocols, and, most significantly, its potential applications in research and drug development. For researchers and scientists, this presents both a challenge and an opportunity. The pyrazolone-azo structure suggests potential for further investigation into its chelation properties and biological activities, which remain largely unexplored. Future research to fully characterize this compound and explore its potential beyond traditional dyeing applications is warranted.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Buy Benzenesulfonic acid, 4-(4-((4-((4-((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-, disodium salt | 72829-13-1 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
